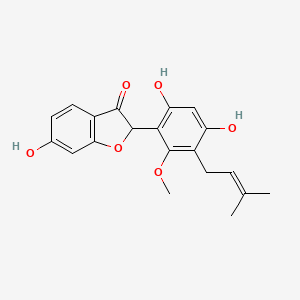
Licofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Licofuranone has demonstrated notable antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Studies indicate that this compound exhibits moderate to potent antibacterial effects, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting tumor growth without significant toxicity to normal cells .
Neuroprotective Effects
this compound's neuroprotective properties have been investigated in the context of neurodegenerative diseases. It has shown promise in ameliorating symptoms associated with Parkinson’s disease and other disorders by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential use as a natural pesticide. Its efficacy against various plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Growth Promotion in Plants
Research indicates that this compound may enhance plant growth by improving stress tolerance and promoting root development. This property can be beneficial in agricultural settings, particularly under adverse environmental conditions .
Data Tables
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on this compound's antibacterial activity demonstrated its effectiveness against MRSA strains. The compound was tested using agar diffusion methods, showing significant inhibition zones compared to control groups. This study suggests this compound's potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 3: Agricultural Application
Field trials assessing this compound as a natural pesticide showed reduced incidence of fungal infections in crops treated with the compound compared to untreated controls. These findings support its application in organic farming practices .
Propiedades
Número CAS |
161099-38-3 |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |
Clave InChI |
WLDXQYSLYHUZTM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
melting_point |
162°C |
Descripción física |
Solid |
Sinónimos |
licofuranone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















